Inositol
Overview
Description
Inositol is a naturally occurring compound, often referred to as a sugar alcohol, with the chemical formula C6H12O6 . It is a cyclohexanehexol, meaning it has a six-carbon ring structure with one hydroxyl group attached to each carbon atom. The most common form of this compound is myo-inositol , which plays a crucial role in various biological processes, including cell membrane formation and signal transduction .
Mechanism of Action
Target of Action
Inositol, specifically the isomer myo-inositol, is a carbocyclic sugar that is abundant in the brain and other mammalian tissues . It is involved in cellular signaling and is considered a pseudovitamin . The administration of this compound allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake .
Mode of Action
This compound interacts with its targets to mediate cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors . It also participates in osmoregulation . This compound’s interaction with insulin signaling improves glucose tissue uptake, which is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .
Biochemical Pathways
This compound is involved in several biochemical pathways, most of them controlling vital cellular mechanisms, such as cell development, signaling and nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction . It plays a pivotal role in the phosphatidylthis compound signaling pathway, which is involved in regulating important cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
The bioavailability, safety, uptake, and metabolism of this compound are complex, involving interconnected pathways leading to phosphoinositides, this compound phosphates, and more complex molecules, like glycosyl-phosphatidylinositols .
Result of Action
The molecular and cellular effects of this compound’s action are vast. It mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors . It also plays an important role in making other neurotransmitters and some steroid hormones bind to their receptors . Clinical trials using this compound in pharmacological doses have shown promising results in the management of various conditions such as gynecological diseases, respiratory stress syndrome, Alzheimer’s disease, metabolic syndrome, and cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in most mammalian cells, the intracellular concentrations of myo-inositol are 5 to 500 times greater than the extracellular concentrations . This suggests that the cellular environment plays a crucial role in this compound’s action. Furthermore, this compound and its derivatives serve as compatible solutes and offer protection in various eukaryotes under adverse environmental conditions .
Biochemical Analysis
Biochemical Properties
Inositol plays a pivotal role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of phosphatidylthis compound phosphate signaling molecules . This compound also mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound plays a crucial role in glucose metabolism and insulin sensitivity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules and influences enzyme activation or inhibition . This compound also plays a role in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound supplementation has been shown to restore side effects related to this compound depletion-induced drugs .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study conducted on Wistar rats, all rats received 2 g/kg of this compound as a solution in distilled water by oral gavage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For instance, this compound is the precursor for all this compound compounds, including phosphoinositides, this compound polyphosphates and pyrophosphates, this compound sphingolipids, and glycosylphosphatidylinositols .
Subcellular Localization
This compound and its derivatives are present in various subcellular compartments. For instance, myo-inositol oxygenase 2 (MIOX2) is a cytoplasmic protein, while myo-inositol oxygenase 4 (MIOX4) is present mostly in the cytoplasm, but also occasionally in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol can be synthesized through enzymatic catalysis using starch and cellulose as substrates. The process involves a multi-enzyme reaction system that includes enzymes such as α-glucan phosphorylase, phosphoglucomutase, this compound-3-phosphate synthase, and this compound monophosphatase . The reaction conditions are optimized to enhance the yield of this compound from these substrates.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain this compound . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Inositol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound phosphates, which are important signaling molecules.
Reduction: Reduction reactions can convert this compound into different stereoisomers.
Substitution: this compound can participate in substitution reactions to form derivatives like this compound phosphates and phosphoinositides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as phosphoric acid and various enzymes are employed.
Major Products:
This compound Phosphates: These are key signaling molecules in cellular processes.
Phosphoinositides: These derivatives play a role in membrane dynamics and cell signaling
Scientific Research Applications
Inositol has a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as precursors for synthesizing complex molecules.
Biology: this compound is involved in cell signaling, osmoregulation, and membrane formation.
Medicine: this compound is used in the treatment of conditions like polycystic ovary syndrome (PCOS), depression, and anxiety
Industry: this compound is used in the production of dietary supplements and as a food additive
Comparison with Similar Compounds
Inositol is unique among its similar compounds due to its widespread occurrence and diverse biological roles. Similar compounds include:
Scyllo-inositol: Another naturally occurring stereoisomer with potential therapeutic applications.
D-chiro-inositol: Known for its role in insulin signaling and metabolic regulation
Methyl-inositols: Found in legume seeds and involved in various metabolic processes.
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
Record name | myo-Inositol | |
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Record name | Inositol | |
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Record name | neo-Inositol | |
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Record name | muco-Inositol | |
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Record name | chiro-Inositol | |
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Record name | allo-Inositol | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
Record name | myo-Inositol | |
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Mechanism of Action |
The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals. | |
Record name | Inositol | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
Record name | (-)-chiro-Inositol | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Epi-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Muco-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1L-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | scyllo-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CIS-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MUCO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCYLLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPI-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Inositol is a precursor for phosphoinositides, key signaling lipids like phosphatidylthis compound 4,5-bisphosphate [PI(4,5)P2]. Studies show that overexpressing the sodium/myo-inositol cotransporter (SMIT1) along with this compound supplementation enlarges intracellular PI(4,5)P2 pools. This modulation affects PI(4,5)P2-dependent ion channels, like KCNQ2/3 channels, influencing cellular excitability. []
A: [, , , , ] IP3 is generated from phosphatidylthis compound 4,5-bisphosphate through phospholipase C activity. It acts as a second messenger, primarily by stimulating calcium (Ca2+) release from intracellular stores. [, , ] This calcium mobilization plays a crucial role in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion. [, ]
A: [, , , ] IP3 is metabolized through two main pathways. It can be dephosphorylated by a 5-phosphatase to this compound 1,4-bisphosphate or phosphorylated to this compound 1,3,4,5-tetrakisphosphate by a 3-kinase. [, ] These metabolic pathways contribute to the regulation of IP3 levels and downstream signaling events. []
A: [, , ] this compound exists as nine stereoisomers, with myo-inositol being the most prevalent form. [, ] While myo-inositol is often referred to simply as "this compound," it's crucial to differentiate between these isomers when studying their specific biological roles. []
A: [, , ] NMR spectroscopy is an essential tool for identifying and characterizing this compound phosphates and their stereoisomers. [, ] By analyzing the chemical shifts and coupling patterns in NMR spectra, researchers can determine the structure and conformation of these molecules, providing insights into their biological functions and interactions. []
ANone: This question requires further investigation as the provided research papers do not contain information regarding the material compatibility and stability of this compound.
ANone: This aspect of this compound research needs further exploration, as the provided scientific papers lack information concerning computational chemistry and modeling of this compound.
A: While the research papers provided do not delve into specific structural modifications of this compound, they highlight the significance of different this compound phosphates and isomers. For instance, the distinct roles of myo-inositol and D-chiro-inositol in insulin signaling and cellular processes underscore the importance of stereochemistry in this compound's biological activity. [, ]
ANone: The provided research papers primarily focus on the biological roles and mechanisms of this compound rather than its formulation and stability. Further research is needed to address these specific aspects.
ANone: The provided research papers do not discuss SHE regulations related to this compound. It's important to note that regulations can vary based on specific applications and geographical locations, necessitating consultation with relevant regulatory bodies.
ANone: This aspect requires further investigation as the provided research papers do not contain information regarding the PK/PD of this compound.
A: [, , ] In a rat model of diabetes, this compound supplementation shows promise in mitigating diabetic complications. Studies indicate that this compound can restore myo-inositol levels, improve nerve conduction velocities, and potentially reduce sorbitol accumulation in peripheral nerves, offering a potential therapeutic approach for diabetic neuropathy. []
A: [, ] In the context of fungal infections, research using a mouse model of systemic candidiasis reveals that Candida albicans relies on both de novo synthesis and environmental acquisition of this compound for virulence. [] This finding suggests that targeting this compound acquisition pathways could be a potential strategy for combating fungal infections. [, ]
A: [, ] Clinical trials investigating the use of this compound in preterm infants to prevent ROP have yielded mixed results. Some smaller studies suggested potential benefits, but a large randomized clinical trial (RCT) found no reduction in type 1 ROP or death with this compound supplementation. [, ] In fact, the trial was stopped early due to higher mortality in the this compound group. [] This highlights the importance of rigorous large-scale trials to validate initial findings.
A: [, , , ] Clinical studies show that this compound, particularly D-chiro-inositol, holds promise in managing PCOS symptoms. [, ] Administration of D-chiro-inositol to women with PCOS led to improvements in insulin sensitivity, reduced serum androgen concentrations, and improved ovulatory function. [] These findings suggest that this compound could be a valuable therapeutic option for addressing the hormonal and metabolic aspects of PCOS. []
ANone: The concept of "resistance" to this compound, as typically understood in the context of drug resistance, isn't directly applicable. This compound is an essential metabolite with diverse cellular functions. Research primarily focuses on understanding its roles in signaling pathways and how dysregulation of this compound metabolism might contribute to disease.
ANone: This question requires further investigation as the provided research papers do not contain information regarding the toxicology and safety profile of this compound.
ANone: The provided research papers do not cover drug delivery and targeting strategies for this compound. Further research is necessary to explore this aspect.
A: While the research papers provided don't explicitly discuss biomarkers for this compound efficacy or adverse effects, they highlight the significance of monitoring specific cellular components and processes. For instance, measuring changes in phosphoinositide levels, this compound phosphate profiles, or intracellular calcium levels could provide insights into this compound's effects on cellular signaling. [, , ]
A: [, , , ] Researchers use various techniques to study this compound phosphates. A common approach involves labeling cells with radiolabeled this compound ([3H]this compound) followed by extraction and separation of different this compound phosphate species using anion exchange chromatography. [, ] This method allows for quantification and analysis of this compound phosphate dynamics in response to stimuli or drug treatments. [, ]
ANone: The provided research papers do not address the environmental impact and degradation of this compound. Further research is required to explore this aspect.
ANone: This question necessitates further investigation as the provided research papers lack information regarding the validation of analytical methods for this compound.
ANone: The provided research papers do not elaborate on quality control and assurance measures for this compound. These aspects are crucial for ensuring the consistency, safety, and efficacy of this compound in research and potential applications.
ANone: The provided research papers do not discuss the immunogenicity and immunological responses to this compound. Further research is required to explore this aspect.
ANone: This specific aspect of this compound's interactions with drug transporters is not covered in the provided research papers. Further investigations are needed to understand the potential implications of such interactions, if any.
ANone: This question necessitates further investigation as the provided research papers lack information regarding the effects of this compound on drug-metabolizing enzymes.
ANone: While the provided research papers do not explicitly address the biodegradability of this compound, its natural occurrence and role as an essential metabolite suggest a degree of biocompatibility and likely biodegradability.
ANone: The provided research papers focus on the specific roles and mechanisms of this compound and do not extensively discuss potential alternatives or substitutes. Due to its diverse biological functions, finding direct replacements for this compound can be challenging.
ANone: The research papers provided do not delve into the specifics of recycling and waste management for this compound. Further exploration is needed to address these aspects, particularly as research and potential applications of this compound expand.
ANone: The research papers provided highlight various techniques and approaches crucial for this compound research, including:
- Radiolabeling: Using radiolabeled this compound ([3H]this compound) allows researchers to track its incorporation into different cellular components and study this compound phosphate dynamics. [, , , ]
- Chromatographic techniques: Methods like anion exchange chromatography enable the separation and analysis of different this compound phosphate species, providing insights into their roles in signaling pathways. [, ]
- Gene manipulation: Studies utilizing gene knockout or overexpression of enzymes involved in this compound metabolism, such as this compound transporters and kinases, help elucidate the specific functions of these proteins and their impact on cellular processes. [, , ]
- Cell culture and animal models: Employing cell cultures and animal models allows researchers to investigate the effects of this compound supplementation or depletion in a controlled environment and study its implications in various physiological and pathological conditions. [, , , , ]
ANone: The provided research papers, while highlighting significant findings, do not provide a comprehensive historical overview of this compound research. A thorough historical account would encompass key discoveries, technological advancements, and evolving perspectives on this compound's biological roles.
ANone: The research papers presented demonstrate the inherently interdisciplinary nature of this compound research, drawing upon expertise from various fields:
- Biochemistry: Understanding the metabolic pathways of this compound, the enzymes involved, and the structural characterization of this compound phosphates are crucial aspects of this compound research. [, , , , ]
- Cell Biology: Investigating the roles of this compound and its derivatives in cellular signaling, membrane dynamics, and various physiological processes is central to unraveling their broader biological significance. [, , , , , ]
- Molecular Biology: Utilizing molecular techniques like gene knockout and overexpression provides valuable tools for dissecting the functions of specific proteins involved in this compound metabolism and signaling. [, , ]
- Pharmacology: Exploring the therapeutic potential of this compound, its effects on different organ systems, and its interactions with drug targets are essential for developing new treatment strategies. [, , , , , ]
- Clinical Research: Conducting clinical trials is crucial for evaluating the efficacy and safety of this compound supplementation in humans and translating laboratory findings into clinical practice. [, , , , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.